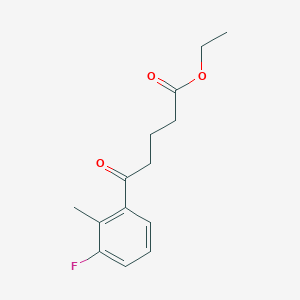

Ethyl 5-(3-fluoro-2-methylphenyl)-5-oxovalerate

CAS No.: 951889-64-8

Cat. No.: VC2293575

Molecular Formula: C14H17FO3

Molecular Weight: 252.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951889-64-8 |

|---|---|

| Molecular Formula | C14H17FO3 |

| Molecular Weight | 252.28 g/mol |

| IUPAC Name | ethyl 5-(3-fluoro-2-methylphenyl)-5-oxopentanoate |

| Standard InChI | InChI=1S/C14H17FO3/c1-3-18-14(17)9-5-8-13(16)11-6-4-7-12(15)10(11)2/h4,6-7H,3,5,8-9H2,1-2H3 |

| Standard InChI Key | VYYYQULSHLOSET-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCC(=O)C1=C(C(=CC=C1)F)C |

| Canonical SMILES | CCOC(=O)CCCC(=O)C1=C(C(=CC=C1)F)C |

Introduction

Chemical Structure and Properties

Molecular Composition

Ethyl 5-(3-fluoro-2-methylphenyl)-5-oxovalerate features a molecular formula of C14H17FO3, with a calculated molecular weight of approximately 252.29 g/mol. The structure consists of several key components: a 3-fluoro-2-methylphenyl aromatic ring connected to a ketone group (the "oxo" portion), followed by a four-carbon chain terminating in an ethyl ester. The compound's structure combines lipophilic and polar elements, contributing to its potential biological activities and chemical reactivity.

Physical Characteristics

Based on similar oxovalerate derivatives, Ethyl 5-(3-fluoro-2-methylphenyl)-5-oxovalerate likely exists as a colorless to pale yellow liquid or crystalline solid at room temperature. The compound would be expected to demonstrate solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and dimethyl sulfoxide, while showing limited solubility in water. These properties align with observations of structurally related compounds such as Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate, which demonstrates similar solubility patterns.

Structural Features and Chemical Reactivity

The presence of the fluorine atom at the meta position of the phenyl ring confers unique electronic properties to the molecule. Fluorine, being highly electronegative, creates localized electron-withdrawing effects that influence the reactivity of the aromatic system. This feature is comparable to compounds like Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate, where halogen substitution significantly impacts the compound's chemical behavior .

The methyl group at the ortho position provides steric effects that may influence the molecule's conformation and reactivity. This structural element creates a distinct electronic environment compared to similar compounds lacking this substituent. The combination of the fluorine and methyl groups on the phenyl ring likely results in unique chemical reactivity patterns.

Synthesis Methodologies

Optimization Considerations

Synthesis optimization would need to address several factors:

-

Temperature control to minimize side reactions and maximize yield

-

Solvent selection to ensure proper dissolution of reagents and facilitate product isolation

-

Catalyst loading to ensure efficient reaction without excess material

-

Purification procedures, which might include recrystallization, column chromatography, or distillation depending on the specific synthetic route

Research Applications and Future Directions

Synthetic Intermediate Utility

Ethyl 5-(3-fluoro-2-methylphenyl)-5-oxovalerate likely serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activities. In pharmaceutical research, such compounds often function as building blocks for constructing drug candidates with specific structural requirements. The oxovalerate backbone provides opportunities for further functionalization, including:

-

Reduction of the ketone to alcohol derivatives

-

Amide formation through transesterification reactions

-

Cyclization reactions to form heterocyclic compounds

-

Functionalization of the aromatic ring for structure-activity relationship studies

Comparative Analysis with Related Compounds

Table 1 presents a comparative analysis of Ethyl 5-(3-fluoro-2-methylphenyl)-5-oxovalerate with structurally related compounds, highlighting structural similarities and differences that may influence their respective properties:

| Compound | Molecular Formula | Key Structural Features | Potential Activities |

|---|---|---|---|

| Ethyl 5-(3-fluoro-2-methylphenyl)-5-oxovalerate | C14H17FO3 | 3-fluoro-2-methyl substituents on phenyl ring, oxovalerate backbone | Enzyme inhibition, antioxidant properties, synthetic intermediate |

| Ethyl 5-(4-methoxyphenyl)-5-oxovalerate | C14H18O4 | 4-methoxy substituent on phenyl ring, oxovalerate backbone | Antioxidant, antimicrobial activity, enzyme inhibition |

| Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate | C15H20O4 | 3-ethoxy substituent on phenyl ring, oxopentanoate backbone | Synthetic intermediate, potential biological activity |

| Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate | C13H14ClFO3 | 2-chloro-4-fluoro substituents on phenyl ring, oxovalerate backbone | Enzyme interactions, potential pharmacological applications |

Future Research Directions

Further investigation into Ethyl 5-(3-fluoro-2-methylphenyl)-5-oxovalerate could focus on:

-

Optimized synthesis and full characterization of physical and chemical properties

-

Systematic evaluation of biological activities, particularly enzyme inhibition and antioxidant properties

-

Structure-activity relationship studies exploring the impact of modified substituents on the phenyl ring

-

Development of analytical methods for detection and quantification in various matrices

-

Exploration of potential applications in catalysis and materials science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume